O-Desmethyl gefitinib-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

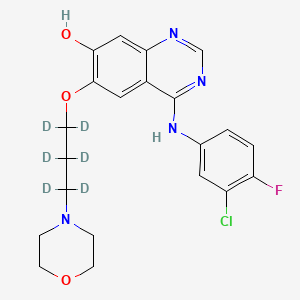

C21H22ClFN4O3 |

|---|---|

Molecular Weight |

438.9 g/mol |

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol |

InChI |

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2 |

InChI Key |

IFMMYZUUCFPEHR-NGEPEDOGSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of O-Desmethyl gefitinib-d6

An In-Depth Technical Guide to the Core Chemical Properties of O-Desmethyl gefitinib-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl gefitinib is the primary active metabolite of gefitinib, a crucial epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The formation of this metabolite is mediated by the cytochrome P450 isoform CYP2D6.[2][4][5] this compound is a deuterated analog of this metabolite, commonly employed as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification in biological samples.[6] This guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to this compound.

Chemical and Physical Properties

The core chemical and physical properties of O-Desmethyl gefitinib and its deuterated form, this compound, are summarized below for easy comparison.

| Property | O-Desmethyl gefitinib | This compound |

| IUPAC Name | 4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol[7] | 4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d6[8] |

| Synonyms | M523595[8][9] | M523595-d6[8] |

| CAS Number | 847949-49-9[2][7][10] | Not Available[8] |

| Chemical Formula | C₂₁H₂₂ClFN₄O₃[2][7] | C₂₁H₁₆D₆ClFN₄O₃[6][8] |

| Molecular Weight | 432.88 g/mol [2][11] | 438.92 g/mol [6] |

| Appearance | Off-white to light yellow solid[11] | No data available |

| Purity | >98%[8] | >98%[8] |

| Solubility | Soluble in DMSO[2] | No data available |

| Storage (Solid) | -20°C for 3 years[11] | No data available |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1][2] | No data available |

Biological Activity and Metabolism

O-Desmethyl gefitinib is an active metabolite that, like its parent compound gefitinib, inhibits EGFR.[1] In subcellular assays, it demonstrates potent EGFR inhibition with an IC50 of 36 nM.[1] However, its activity is less pronounced in whole-cell assays, with an IC50 of 760 nM compared to 49 nM for gefitinib.[2]

The metabolism of gefitinib to O-Desmethyl gefitinib is primarily catalyzed by the CYP2D6 enzyme.[2][5] While CYP3A4 is the main enzyme responsible for the overall metabolism of gefitinib, CYP2D6 is specifically responsible for the O-demethylation that produces this major metabolite.[5][12]

The signaling pathway inhibited by O-Desmethyl gefitinib involves the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP site of the EGFR's tyrosine kinase domain, it blocks autophosphorylation and subsequent downstream signaling cascades that promote cell proliferation and survival.

Experimental Protocols

Synthesis of Gefitinib

While the direct synthesis of O-Desmethyl gefitinib is not widely published, the synthesis of its parent compound, gefitinib, provides a foundational understanding of the chemical processes involved. Several synthetic routes have been developed, often aiming for high yield and purity without the need for chromatographic purification.

One efficient four-step synthesis starts from 2,4-dichloro-6,7-dimethoxyquinazoline.[13] This process involves:

-

Monodemethylation: Using an ionic liquid like trimethylammonium heptachlorodialuminate to selectively remove one of the methyl groups from the dimethoxyquinazoline core.

-

Nucleophilic Aromatic Substitution: Reaction with 3-chloro-4-fluoroaniline.

-

O-Alkylation: Introduction of the 3-morpholinopropoxy side chain.

-

Selective Dehalogenation: To yield the final gefitinib product.

Another approach starts from methyl 3-hydroxy-4-methoxybenzoate and involves alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions, achieving an overall yield of 37.4%.[14]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A rapid and specific LC-MS/MS method has been developed for the simultaneous quantification of gefitinib and O-Desmethyl gefitinib in human plasma, where this compound would be an ideal internal standard.[15][16]

Methodology:

-

Sample Preparation: Protein precipitation from plasma samples.

-

Chromatographic Separation:

-

Detection:

-

Validation:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. tandfonline.com [tandfonline.com]

- 6. veeprho.com [veeprho.com]

- 7. O-Desmethyl Gefitinib | C21H22ClFN4O3 | CID 135496227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BioOrganics [bioorganics.biz]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. O-Desmethyl Gefitinib | 847949-49-9 [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. ClinPGx [clinpgx.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

Technical Guide: Synthesis and Characterization of O-Desmethyl Gefitinib-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of O-Desmethyl gefitinib-d6, a deuterated analog of the active metabolite of Gefitinib. This document details a proposed synthetic pathway, experimental protocols, and the characterization of the compound, presenting quantitative data in a clear, tabular format. The guide also includes visualizations of the synthetic workflow and the metabolic pathway of Gefitinib, created using Graphviz, to facilitate a deeper understanding of the processes involved.

Introduction

O-Desmethyl gefitinib is the primary active metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The formation of this metabolite is mediated by the cytochrome P450 enzyme CYP2D6. This compound is a stable isotope-labeled version of this metabolite, which is an invaluable tool in pharmacokinetic and metabolic studies. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays allows for precise and accurate quantification of O-Desmethyl gefitinib in biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the preparation of the core quinazoline structure followed by the introduction of the deuterated side chain. The key steps are outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (Precursor)

A common precursor for Gefitinib and its analogs is 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline. This intermediate can be synthesized from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one through a series of reactions including chlorination, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, and selective O-demethylation at the 6-position.

Step 2: Synthesis of 3-(Morpholino-d6)propyl-4-methylbenzenesulfonate (Deuterated Side Chain)

-

Preparation of 3-(Morpholino-d6)propan-1-ol: To a solution of morpholine-d8 in an appropriate solvent, add 3-bromopropanol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and heated to facilitate the reaction. After completion, the product is isolated and purified.

-

Tosylation: The resulting 3-(morpholino-d6)propan-1-ol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane at 0°C to room temperature. The tosylated product is then purified for the next step.

Step 3: O-Alkylation to yield this compound

-

To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Add the synthesized 3-(morpholino-d6)propyl-4-methylbenzenesulfonate to the reaction mixture.

-

Heat the mixture to around 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration and purified by column chromatography or recrystallization to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques, including ¹H NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Physicochemical Properties of O-Desmethyl Gefitinib and its Deuterated Analogues

| Property | O-Desmethyl Gefitinib | This compound | O-Desmethyl Gefitinib-d8 |

| Molecular Formula | C₂₁H₂₂ClFN₄O₃ | C₂₁H₁₆D₆ClFN₄O₃ | C₂₁H₁₄D₈ClFN₄O₃ |

| Molecular Weight | 432.88 g/mol | 438.91 g/mol | 440.93 g/mol |

| Appearance | Off-white to light yellow solid | White to off-white solid | White to off-white solid |

| Purity (LCMS) | >99% | >98% | >99% |

Table 2: ¹H NMR Spectral Data of O-Desmethyl Gefitinib

Note: The following is a representative ¹H NMR spectrum of the non-deuterated compound. For this compound, the signals corresponding to the propoxy chain protons would be absent or significantly reduced.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.50 | s | 1H | Quinazoline-H2 |

| 7.95 | dd | 1H | Aromatic-H |

| 7.75 | m | 1H | Aromatic-H |

| 7.40 | t | 1H | Aromatic-H |

| 7.20 | s | 1H | Quinazoline-H8 |

| 7.15 | s | 1H | Quinazoline-H5 |

| 4.20 | t | 2H | O-CH₂-CH₂-CH₂-N |

| 3.95 | s | 3H | OCH₃ |

| 3.70 | t | 4H | Morpholine-H |

| 2.50 | t | 4H | Morpholine-H |

| 2.40 | t | 2H | O-CH₂-CH₂-CH₂-N |

| 2.05 | p | 2H | O-CH₂-CH₂-CH₂-N |

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed/Representative) |

| O-Desmethyl Gefitinib | ESI+ | 433.1439 | 433.1 |

| This compound | ESI+ | 439.1817 | 439.2 |

| O-Desmethyl Gefitinib-d8 | ESI+ | 441.1942 | 441.2 |

Metabolic Pathway

Gefitinib is primarily metabolized in the liver. The formation of O-Desmethyl gefitinib is a key metabolic step.

Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the synthesis of Gefitinib and its analogues, adapted for the introduction of a deuterated side chain. The characterization data presented, including NMR and mass spectrometry, are essential for confirming the identity, purity, and isotopic enrichment of the final compound. The availability of high-quality this compound is critical for advancing research in drug metabolism and pharmacokinetics, ultimately contributing to the safer and more effective use of Gefitinib in clinical practice.

O-Desmethyl gefitinib-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desmethyl Gefitinib-d6, a critical analytical tool in the research and development of Gefitinib-related pharmaceuticals. This document outlines its chemical properties, typical analytical specifications, and its primary application as an internal standard in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is the deuterium-labeled analog of O-Desmethyl Gefitinib, an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The strategic placement of six deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Gefitinib and its metabolites in biological matrices.[1]

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d6 | LGC Standards |

| Synonyms | N/A | Veeprho |

| Molecular Formula | C₂₁D₆H₁₆ClFN₄O₃ | LGC Standards, BioOrganics |

| Molecular Weight | 438.913 g/mol | LGC Standards |

| Unlabelled CAS Number | 847949-49-9 | LGC Standards, MedChemExpress, VIVAN Life Sciences, PubChem, Pharmaffiliates |

Analytical Specifications

The following specifications are based on typical data found for this class of compound. A Certificate of Analysis for the non-deuterated O-Desmethyl Gefitinib reported a purity of 99.40% by LCMS.[2]

| Parameter | Specification |

| Appearance | Off-white to light yellow solid[2] |

| Purity (by LCMS) | >98%[3] |

| ¹H NMR Spectrum | Consistent with structure |

| LCMS | Consistent with structure[2] |

Biological Context and Application

O-Desmethyl Gefitinib is an active metabolite of Gefitinib, formed in humans primarily through the action of the cytochrome P450 enzyme CYP2D6.[4][5] This metabolite is also a potent inhibitor of EGFR, with a reported IC₅₀ of 36 nM in subcellular assays.[4][5] The deuterated analog, this compound, is not intended for therapeutic use but serves as an indispensable tool for the precise and accurate quantification of Gefitinib and its metabolites in biological samples during preclinical and clinical development.[1]

Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for therapeutic drug monitoring and pharmacokinetic studies.[1]

Experimental Protocols

General Protocol for Quantification of Gefitinib in Plasma using LC-MS with this compound as an Internal Standard

This protocol outlines a general workflow for the use of this compound in a typical pharmacokinetic study.

-

Preparation of Calibration Standards and Quality Controls:

-

Prepare a stock solution of Gefitinib and this compound (internal standard) in a suitable organic solvent (e.g., DMSO, Methanol).

-

Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Gefitinib.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the plasma sample (from a subject dosed with Gefitinib), calibration standard, or QC sample, add a fixed amount of the this compound internal standard solution.

-

Perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample onto a suitable liquid chromatography system coupled to a mass spectrometer.

-

Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the parent drug (Gefitinib) and the internal standard (this compound) using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

-

-

Data Analysis:

-

Calculate the peak area ratio of Gefitinib to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Gefitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Metabolic conversion of Gefitinib to O-Desmethyl Gefitinib mediated by the CYP2D6 enzyme.

Caption: Workflow for bioanalytical sample processing using an internal standard.

References

The Unseen Workhorse: O-Desmethyl Gefitinib-d6 in Advancing Cancer Drug Analysis

For Immediate Release

[City, State] – November 8, 2025 – In the precise world of cancer drug development and therapeutic monitoring, the accuracy of analytical methods is paramount. A key player ensuring this accuracy for the widely used lung cancer drug gefitinib is a molecule that often works behind the scenes: O-Desmethyl gefitinib-d6. This deuterated analog of gefitinib's major active metabolite serves as a critical internal standard in bioanalytical assays, enabling researchers and clinicians to quantify gefitinib and its metabolites in biological samples with high precision and reliability. This technical guide provides an in-depth overview of the role of this compound, detailing its application in experimental protocols and its significance in understanding the pharmacokinetics of gefitinib.

The Critical Role of an Internal Standard

In quantitative analysis, particularly in complex matrices like plasma, an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. This compound is an ideal internal standard for gefitinib analysis because it is chemically almost identical to the analyte of interest (O-Desmethyl gefitinib) but has a different mass due to the presence of six deuterium atoms. This mass difference allows it to be distinguished by a mass spectrometer, while its similar chemical properties ensure it behaves almost identically during extraction and chromatography.[1]

Gefitinib Metabolism and the Significance of O-Desmethyl Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer therapy.[2][3] In the body, gefitinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to form O-Desmethyl gefitinib.[4] This metabolite is not just a byproduct; it is also an active inhibitor of EGFR.[4] Therefore, monitoring the levels of both gefitinib and O-Desmethyl gefitinib is crucial for understanding the drug's overall efficacy and pharmacokinetic profile in patients.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for quantifying gefitinib and its metabolites in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. In a typical LC-MS/MS workflow, this compound is added to the plasma sample at the beginning of the sample preparation process.

Data Presentation: LC-MS/MS Parameters

The following table summarizes typical quantitative data and parameters used in LC-MS/MS methods for the analysis of gefitinib and O-Desmethyl gefitinib, with this compound as the internal standard.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Retention Time (min) | LLOQ (ng/mL) |

| Gefitinib | 447.2 | 128.1 | ~2.5 - 3.0 | 0.5 - 5 |

| O-Desmethyl gefitinib | 433.1 | 128.1 | ~2.0 - 2.5 | 0.5 - 5 |

| This compound (Internal Standard) | 439.2 | 128.1 | ~2.0 - 2.5 | N/A |

Note: The exact m/z values and retention times can vary slightly depending on the specific instrumentation and chromatographic conditions used. LLOQ refers to the Lower Limit of Quantification.

Experimental Protocols

A detailed methodology for a key experiment involving the quantification of gefitinib and O-Desmethyl gefitinib in human plasma is provided below.

Objective: To determine the concentration of gefitinib and its active metabolite, O-Desmethyl gefitinib, in human plasma samples using LC-MS/MS with this compound as an internal standard.

Materials:

-

Human plasma samples

-

Gefitinib and O-Desmethyl gefitinib reference standards

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water, HPLC grade

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gefitinib: 447.2 → 128.1

-

O-Desmethyl gefitinib: 433.1 → 128.1

-

This compound: 439.2 → 128.1

-

-

Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Bioanalytical workflow for gefitinib quantification.

Caption: EGFR signaling pathway inhibited by gefitinib.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of gefitinib and its active metabolite. Its use as an internal standard in LC-MS/MS methods allows for precise and reliable quantification, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for optimizing treatment outcomes for patients with non-small cell lung cancer. The detailed experimental protocols and a clear understanding of the drug's metabolic and signaling pathways, facilitated by the use of such standards, are fundamental to advancing cancer therapy.

References

- 1. veeprho.com [veeprho.com]

- 2. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of O-desmethyl gefitinib: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Its metabolism in humans leads to the formation of several metabolites, with O-desmethyl gefitinib (M523595) being the most prominent circulating metabolite. This technical guide provides a comprehensive overview of the biological activity of O-desmethyl gefitinib, consolidating available data on its enzymatic inhibition, cellular effects, and pharmacokinetic profile. Detailed experimental methodologies are provided, and key signaling pathways are visualized to offer a thorough understanding for researchers and drug development professionals.

Introduction

Gefitinib exerts its therapeutic effect by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote cellular proliferation, survival, and metastasis. The biotransformation of gefitinib is primarily mediated by cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the formation of O-desmethyl gefitinib.[1][2][3] The biological activity of this major metabolite is of significant interest as it may contribute to both the efficacy and toxicity profile of the parent drug. This document synthesizes the current knowledge on the biological activity of O-desmethyl gefitinib.

Biochemical and Cellular Activity

O-desmethyl gefitinib is an active metabolite that retains inhibitory activity against the EGFR.[2][4] However, its potency varies significantly between subcellular enzymatic assays and whole-cell-based assays.

EGFR Kinase Inhibition

In subcellular assays using isolated EGFR tyrosine kinase, O-desmethyl gefitinib demonstrates potent inhibitory activity, comparable to that of gefitinib. This suggests a direct and high-affinity interaction with the EGFR catalytic domain.

Inhibition of Cellular Proliferation

In contrast to its potent enzymatic inhibition, O-desmethyl gefitinib exhibits significantly reduced activity in whole-cell assays.[3][5] This discrepancy is likely attributable to differences in cellular uptake, efflux, or intracellular metabolism compared to gefitinib.

Table 1: Comparative In Vitro Activity of Gefitinib and O-desmethyl gefitinib

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Gefitinib | Subcellular EGFR Tyrosine Kinase Assay | EGFR | 22 | [5][6] |

| O-desmethyl gefitinib | Subcellular EGFR Tyrosine Kinase Assay | EGFR | 36 | [1][2][4][5][6] |

| Gefitinib | EGF-stimulated KB Cell Growth Assay | KB cells | 49 | [3][5] |

| O-desmethyl gefitinib | EGF-stimulated KB Cell Growth Assay | KB cells | 760 | [3][5] |

Metabolism and Pharmacokinetics

The formation of O-desmethyl gefitinib is predominantly catalyzed by the polymorphic enzyme CYP2D6.[1][3][7][8] This has implications for inter-individual variability in gefitinib metabolism and metabolite exposure.

Gefitinib itself is primarily metabolized by CYP3A4, with minor contributions from CYP3A5 and CYP2D6.[9][10] While O-desmethyl gefitinib is a major metabolite in human plasma, its contribution to the overall anti-tumor effect of gefitinib in vivo is considered minimal.[3] In a mouse xenograft model, the tumor concentration of O-desmethyl gefitinib was found to be 6.8-fold lower than that of gefitinib, and it did not significantly inhibit tumor growth.[3]

Signaling Pathways

O-desmethyl gefitinib, by inhibiting EGFR tyrosine kinase activity, is expected to modulate downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.

Caption: EGFR signaling pathway and points of inhibition by gefitinib and O-desmethyl gefitinib.

Experimental Protocols

Subcellular EGFR Tyrosine Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of isolated EGFR tyrosine kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR tyrosine kinase domain and a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

Compound Dilution: The test compound (gefitinib or O-desmethyl gefitinib) is serially diluted in DMSO to achieve a range of concentrations.

-

Kinase Reaction: The EGFR enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and [γ-33P]ATP.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped by the addition of a stop solution (e.g., EDTA). The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a subcellular EGFR tyrosine kinase inhibition assay.

Cell Proliferation Assay (e.g., Crystal Violet Staining)

Objective: To determine the IC50 of a compound on the growth of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., H322 or H1299) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Fixation and Staining: The culture medium is removed, and the cells are fixed with a solution such as methanol. After fixation, the cells are stained with a crystal violet solution.

-

Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with a solvent (e.g., 10% acetic acid).

-

Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

O-desmethyl gefitinib is a biologically active metabolite of gefitinib that potently inhibits EGFR tyrosine kinase in enzymatic assays. However, its activity is significantly attenuated in cellular contexts, suggesting that it plays a minimal role in the overall in vivo efficacy of gefitinib. The metabolism of gefitinib to O-desmethyl gefitinib is dependent on CYP2D6, highlighting a potential source of pharmacokinetic variability among patients. For drug development professionals, while O-desmethyl gefitinib itself may not be a primary contributor to anti-tumor activity, understanding its formation and disposition is crucial for a complete characterization of gefitinib's clinical pharmacology. Further research could explore whether this metabolite contributes to any of the observed off-target effects or toxicities associated with gefitinib treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

O-Desmethyl Gefitinib-d6: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with O-Desmethyl gefitinib-d6. This deuterated analog of gefitinib's active metabolite is a critical tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard for quantitative analysis. This guide provides detailed information on its suppliers, pricing, relevant experimental protocols, and the biological pathways it influences.

Supplier and Pricing Information

This compound is available from several specialized chemical suppliers. While pricing can vary and often requires a direct quote, the following table summarizes publicly available information to aid in procurement.

| Supplier | Product/Catalog Number | Quantity | Price (USD) | Purity | Notes |

| TeraGenomics | - | 25mg | $2,902.40[1] | >98% | Guaranteed Gefitinib-d6. |

| LGC Standards | - | - | Inquiry required[2] | - | Custom synthesis may be required. |

| BioOrganics | BO-51287 | - | Inquiry required | >98%[3] | - |

| Veeprho | - | - | Inquiry required | - | Described as a deuterium-labeled analog for use as an internal standard.[4] |

| MedChemExpress | HY-100064S1 | - | Inquiry required | - | Deuterium labeled O-Desmethyl gefitinib.[5] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Biological Context: The EGFR Signaling Pathway

Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Its active metabolite, O-Desmethyl gefitinib, retains this inhibitory activity.[6] EGFR is a key transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[3] Dysregulation of the EGFR pathway is a common driver in various cancers.

Gefitinib and O-Desmethyl gefitinib exert their therapeutic effect by binding to the ATP-binding site within the EGFR's intracellular tyrosine kinase domain.[3] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[3][7]

Experimental Protocols: Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of O-Desmethyl gefitinib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise and reproducible quantification.

Sample Preparation: Protein Precipitation

A common method for extracting gefitinib and its metabolites from plasma is protein precipitation.

-

To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following is a representative LC-MS/MS method for the simultaneous quantification of gefitinib and O-Desmethyl gefitinib.

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for separation.[8]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% formic acid is often employed.[8]

-

Flow Rate: A flow rate of 0.35 mL/min is a common parameter.[8]

-

Injection Volume: 10 µL of the reconstituted sample is injected.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[8]

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for O-Desmethyl gefitinib and this compound would need to be optimized on the specific instrument but would be based on their respective molecular weights.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed methodologies.

References

- 1. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Gefitinib and its Metabolite O-desmethyl gefitinib in Human Plasma by LC-MS/MS

This application note describes a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-cancer drug gefitinib and its major active metabolite, O-desmethyl gefitinib, in human plasma. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials to ensure optimal dosing and patient safety.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] The drug is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, to form several metabolites, with O-desmethyl gefitinib being one of the most significant.[1][2][4] Monitoring the plasma concentrations of both the parent drug and its active metabolite is essential for understanding its pharmacological profile and ensuring therapeutic efficacy. This LC-MS/MS method provides a robust and reliable tool for this purpose.

Experimental Workflow

The following diagram outlines the major steps in the LC-MS/MS analysis of gefitinib and O-desmethyl gefitinib from plasma samples.

Caption: Experimental workflow for the LC-MS/MS analysis of gefitinib.

Detailed Protocols

Sample Preparation

-

Thaw Plasma Samples : Thaw frozen human plasma samples to room temperature.

-

Internal Standard : Prepare a working solution of a suitable internal standard (e.g., deuterated gefitinib).

-

Precipitation : To a 100 µL aliquot of plasma, add the internal standard followed by 400 µL of cold acetonitrile to precipitate proteins.[5]

-

Vortex : Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifugation : Centrifuge the samples at 12,000 x g for 5 minutes at room temperature.[6]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Dilution : Dilute the supernatant as needed with the mobile phase before injection.

Liquid Chromatography

-

Mobile Phase : Isocratic elution with 30:70 (v/v) acetonitrile and 0.1% formic acid in water.[7][8]

-

Column Temperature : 40 °C

-

Injection Volume : 10 µL

Mass Spectrometry

-

Instrument : API 4000 triple quadrupole mass spectrometer[7][8]

-

Ionization Source : Electrospray ionization (ESI) in positive mode.[7][8]

-

Detection Mode : Multiple Reaction Monitoring (MRM)

-

MRM Transitions : Specific precursor-to-product ion transitions for gefitinib, O-desmethyl gefitinib, and the internal standard should be optimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Gefitinib | 5 - 1000 | ≥ 0.99 |

| O-desmethyl gefitinib | 5 - 500 | ≥ 0.99 |

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) |

| Gefitinib | ≤ 10.8 | ≤ 10.8 | 89.7 - 104.7 |

| O-desmethyl gefitinib | ≤ 10.8 | ≤ 10.8 | 100.4 - 106.0 |

Data compiled from a representative study.[7]

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This action blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note is highly suitable for the quantitative determination of gefitinib and its primary metabolite, O-desmethyl gefitinib, in human plasma. The protocol is straightforward, rapid, and demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for both clinical and research applications in oncology.

References

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

Application Notes and Protocols for the Quantification of O-Desmethyl Gefitinib in Human Plasma using O-Desmethyl Gefitinib-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] O-desmethyl gefitinib is the primary active metabolite of gefitinib in human plasma, and its formation is mediated by the cytochrome P450 enzyme CYP2D6.[2][3][4] Monitoring the plasma concentrations of both gefitinib and O-desmethyl gefitinib is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's metabolism.[5]

This document provides a detailed protocol for the quantitative analysis of O-desmethyl gefitinib in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. O-Desmethyl gefitinib-d6, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure high accuracy and precision in quantification.[6] The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable results.

Principle of the Method

The method involves the extraction of O-desmethyl gefitinib and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[7][8] Detection is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM).

Materials and Reagents

-

Analytes: O-Desmethyl gefitinib, this compound (Internal Standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)

-

Plasma: Drug-free human plasma

-

Equipment:

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of O-desmethyl gefitinib and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Calibration Standards: Prepare a series of working solutions of O-desmethyl gefitinib by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 5 ng/mL to 500 ng/mL.[7][8]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL) from a separate weighing of the analyte standard.

-

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Conditions [7][8]

| Parameter | Condition |

| Column | Alltima C18, 150 mm × 2.1 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (30:70, v/v) |

| Flow Rate | 300 µL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 3 minutes |

Table 2: Mass Spectrometry Conditions [7][8]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| MRM Transitions | O-desmethyl gefitinib: m/z 433.1 → 128.1This compound: m/z 439.1 → 134.1 |

Note: The specific m/z transitions for this compound should be confirmed by direct infusion of the standard.

Data Presentation and Method Validation

A comprehensive validation of the method should be performed to ensure its reliability for the intended application. The following parameters should be assessed:

Table 3: Summary of Method Validation Parameters [7][8]

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Linearity Range | 5 - 500 ng/mL | 5 - 500 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.8% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 100.4% to 106.0% |

| Recovery (%) | Consistent, precise, and reproducible | 86 - 105%[1] |

| Matrix Effect | Within acceptable limits | No significant effect[1] |

| Stability | Stable under various storage and handling conditions | - |

LLOQ: Lower Limit of Quantification

Visualizations

Caption: Workflow for the analysis of O-Desmethyl gefitinib in plasma.

Caption: Metabolic pathway of Gefitinib to O-Desmethyl gefitinib.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of O-desmethyl gefitinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol suitable for pharmacokinetic and therapeutic drug monitoring studies in clinical and research settings. Proper method validation is essential before implementation to guarantee the quality and reliability of the generated data.

References

- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Application Notes and Protocols for Gefitinib Analysis using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of gefitinib in plasma samples. The methods described herein utilize a deuterated internal standard (gefitinib-d8) to ensure high accuracy and precision, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. Three common and robust sample preparation techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell growth and proliferation. By blocking these pathways, gefitinib can inhibit the growth of cancer cells that rely on EGFR signaling. Accurate measurement of gefitinib concentrations in biological matrices is crucial for understanding its pharmacology and for optimizing patient therapy. The use of a stable isotope-labeled internal standard, such as gefitinib-d8, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and instrument response.

Signaling Pathway of Gefitinib Action

Gefitinib exerts its therapeutic effect by inhibiting the autophosphorylation of the EGFR, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. This ultimately leads to decreased cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of gefitinib.

Experimental Protocols

The following section details three distinct protocols for the preparation of plasma samples for gefitinib analysis. It is recommended to use gefitinib-d8 as the internal standard (IS) for all methods.

General Workflow

The overall experimental process follows a standardized workflow from sample collection to data analysis.

Caption: General experimental workflow for gefitinib analysis.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol provides a method for extracting gefitinib from plasma using a polymeric reversed-phase SPE sorbent, such as Oasis HLB, or a silica-based C18 sorbent.

Materials:

-

SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg, or C18 equivalent)

-

Human plasma

-

Gefitinib and Gefitinib-d8 stock solutions (in methanol or DMSO)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or ammonium hydroxide for pH adjustment)

-

SPE vacuum manifold

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

To 200 µL of plasma, add 20 µL of gefitinib-d8 internal standard working solution.

-

Vortex for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

-

SPE Cartridge Conditioning (for C18):

-

Pass 1 mL of methanol through the cartridge.

-

Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 drops per second).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

-

Elution:

-

Elute gefitinib and the internal standard with 1 mL of methanol or acetonitrile.

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex and transfer to an autosampler vial for injection.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of gefitinib from plasma using an organic solvent.

Materials:

-

Human plasma

-

Gefitinib and Gefitinib-d8 stock solutions

-

Methyl tert-butyl ether (MTBE)

-

Centrifuge

-

Evaporation system

Procedure:

-

Sample Preparation:

-

To 500 µL of plasma in a centrifuge tube, add 50 µL of gefitinib-d8 internal standard working solution.[1]

-

Vortex for 10 seconds.

-

-

Extraction:

-

Add 3 mL of methyl tert-butyl ether to the plasma sample.[1]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Collection and Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

-

Protocol 3: Protein Precipitation (PP)

This is the simplest and fastest sample preparation method, suitable for high-throughput analysis.

Materials:

-

Human plasma

-

Gefitinib and Gefitinib-d8 stock solutions

-

Acetonitrile (containing 0.1% formic acid, optional)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of gefitinib-d8 internal standard working solution.

-

Add 300 µL of cold acetonitrile.

-

Vortex for 2 minutes to precipitate the plasma proteins.

-

-

Centrifugation:

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean autosampler vial for direct injection into the LC-MS/MS system.

-

Data Presentation

The following tables summarize typical quantitative data obtained using these sample preparation methods in conjunction with LC-MS/MS analysis.

Table 1: Method Validation Parameters for Gefitinib Analysis

| Parameter | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |

| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 1000[1] | 20 - 2000 |

| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99[1] | > 0.99 |

| Accuracy (%) | 85 - 115 | 92.60 - 107.58[1] | 82 - 113 |

| Precision (CV %) | < 15 | < 15[1] | < 15 |

| Extraction Recovery (%) | 85 - 105 | 86 - 105[1] | Not Applicable |

| Matrix Effect (%) | Minimal | No significant effect[1] | Potential for ion suppression |

Table 2: LC-MS/MS Conditions for Gefitinib Analysis

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)[1] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Gefitinib) | To be optimized based on instrument |

| MS/MS Transition (Gefitinib-d8) | To be optimized based on instrument |

Conclusion

The choice of sample preparation method for gefitinib analysis depends on the specific requirements of the study. Solid-phase extraction offers the cleanest extracts, minimizing matrix effects and improving sensitivity. Liquid-liquid extraction provides a good balance between cleanliness and ease of use. Protein precipitation is the most rapid method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. All three methods, when used with a deuterated internal standard, can provide accurate and reliable quantification of gefitinib in plasma. It is recommended to validate the chosen method according to regulatory guidelines to ensure data quality.

References

Application Notes and Protocols for the Quantification of O-Desmethyl gefitinib-d6 using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell signaling pathways that regulate cell growth and proliferation.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[3] The metabolism of gefitinib is extensive, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2D6.[1][2] One of the major active metabolites of gefitinib is O-Desmethyl gefitinib (M523595).[4][5] Accurate quantification of gefitinib and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug metabolism and disposition. Stable isotope-labeled internal standards, such as O-Desmethyl gefitinib-d6, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays.[6] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Gefitinib Action

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. This blocks the downstream signaling cascades, primarily the Ras-MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates the mechanism of action of gefitinib.

Caption: Mechanism of action of Gefitinib.

Mass Spectrometry Parameters for O-Desmethyl gefitinib and its Deuterated Analog

Accurate quantification using LC-MS/MS relies on the specific detection of the analyte and its stable isotope-labeled internal standard. The following table summarizes the key mass spectrometry parameters for O-Desmethyl gefitinib and this compound. Please note that the parameters for the deuterated standard are predicted based on its chemical structure and may require optimization on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| O-Desmethyl gefitinib | 433.1 | 128.1 | Parameter to be optimized | Parameter to be optimized |

| This compound | 439.2 | 134.1 (predicted) | Parameter to be optimized | Parameter to be optimized |

Note: The precursor ion for this compound is predicted based on its molecular weight of 438.913.[7] The product ion is predicted based on a +6 Da shift from the unlabeled fragment. These parameters, along with the declustering potential and collision energy, should be optimized by direct infusion of the analytical standard into the mass spectrometer.

Experimental Protocol: Quantification of O-Desmethyl gefitinib in Human Plasma

This protocol outlines a method for the simultaneous quantification of O-Desmethyl gefitinib using this compound as an internal standard in human plasma by LC-MS/MS.

Materials and Reagents

-

O-Desmethyl gefitinib analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Sample Preparation

A protein precipitation method is recommended for sample preparation.[8]

-

Prepare a working internal standard solution of this compound in methanol. The concentration should be optimized based on the expected analyte concentration range.

-

To 50 µL of plasma sample , add 150 µL of the internal standard working solution.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are a starting point and may require optimization for specific systems.[2][9]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions: As listed in the table above (to be optimized for this compound).

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the quantification of O-Desmethyl gefitinib.

Caption: Experimental workflow for O-Desmethyl gefitinib analysis.

Conclusion

This document provides a comprehensive guide for the quantitative analysis of this compound using LC-MS/MS. The provided protocols for sample preparation and liquid chromatography are based on established methods for similar analytes. It is crucial to emphasize that the mass spectrometry parameters for the deuterated internal standard require optimization on the specific instrument to ensure the highest sensitivity and accuracy. By following these guidelines and performing necessary validations, researchers can develop a robust and reliable method for the quantification of O-Desmethyl gefitinib in various biological matrices, contributing to a better understanding of gefitinib's pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. O-Desmethyl Gefitinib | C21H22ClFN4O3 | CID 135496227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Gefitinib Using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell proliferation and survival.[1][2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific activating mutations in the EGFR gene.[4][5] Given the significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) of gefitinib is crucial to optimize dosing, maximize therapeutic efficacy, and minimize toxicity. This application note provides a detailed protocol for the quantification of gefitinib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[6][7]

Mechanism of Action of Gefitinib

Gefitinib exerts its therapeutic effect by targeting the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1][2][4] In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream pro-survival and proliferative signaling cascades.[1][8] By competitively and reversibly blocking ATP binding, gefitinib inhibits EGFR autophosphorylation, which in turn blocks the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[4][8] This blockade ultimately leads to an inhibition of cancer cell proliferation and survival, and the induction of apoptosis.[2][3]

Caption: Gefitinib inhibits EGFR signaling by blocking the ATP-binding site.

LC-MS/MS Experimental Workflow

The quantification of gefitinib from plasma samples involves several key steps: sample preparation to isolate the drug and remove interfering substances, chromatographic separation to resolve the analyte from other components, and mass spectrometric detection for sensitive and specific quantification.

Caption: General workflow for gefitinib quantification in plasma by LC-MS/MS.

Detailed Experimental Protocols

Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

-

Sample Preparation : Pipette 20 µL of a plasma sample into a clean microcentrifuge tube.[9]

-

Internal Standard Addition : Add 150 µL of the protein precipitation solution (e.g., methanol) containing the internal standard (IS), such as gefitinib-D3 or erlotinib-D6.[9]

-

Precipitation : Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[9]

-

Centrifugation : Centrifuge the samples at high speed (e.g., 11,300 x g) for 5 minutes to pellet the precipitated proteins.[9]

-

Supernatant Transfer : Carefully transfer 100 µL of the clear supernatant to a new tube or vial.[9]

-

Dilution : Dilute the supernatant with 400 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to ensure compatibility with the LC system.[9]

-

Injection : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, reducing matrix effects.

-

Sample Preparation : Pipette 500 µL of a plasma sample into a glass tube.[6]

-

Internal Standard Addition : Add the internal standard (e.g., deuterated gefitinib, D8-ZD1839).[6]

-

Extraction : Add 6.0 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).[6][10]

-

Mixing : Vortex the mixture for several minutes to facilitate the extraction of gefitinib into the organic phase.

-

Centrifugation : Centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer : Transfer the upper organic layer to a new tube.

-

Evaporation : Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution : Reconstitute the dried residue in 250 µL of the reconstitution solvent (e.g., 20% acetonitrile with 1.0% formic acid).[6][11]

-

Injection : Inject a 30 µL aliquot into the LC-MS/MS system.[6][11]

LC-MS/MS System Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of gefitinib. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Typical Value | Source(s) |

| Column | C18 or C12 reversed-phase (e.g., 50 x 2.1 mm, 1.7-3.5 µm) | [5][7][9][12] |

| Mobile Phase A | 0.1% Formic acid in water, sometimes with ammonium formate | [5][7] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [5][7][9] |

| Flow Rate | 0.3 - 0.4 mL/min | [5][7] |

| Gradient | Isocratic or gradient elution (e.g., 30:70 A:B or gradient) | [6][9] |

| Column Temp. | 40 - 50 °C | [5][7] |

| Injection Volume | 5 - 30 µL | [6][9][12] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Typical Value | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [5][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) | [6][7] |

| MRM Transition (Gefitinib) | m/z 447.2 → 127.8 or 128.2 | [6][12] |

| MRM Transition (IS) | e.g., Gefitinib-D8: m/z 455.2 → 136.0 | [6] |

| Ion Source Temp. | Instrument dependent (e.g., 500-600 °C) | - |

| Dwell Time | 50 ms | [7] |

Method Validation Data

A robust LC-MS/MS method must be validated to ensure reliable and accurate results. The following table summarizes typical validation parameters reported in the literature for gefitinib quantification.

Table 3: Summary of Method Validation Parameters

| Parameter | Reported Range/Value | Source(s) |

| Linearity Range | 0.5 - 1000 ng/mL; 20 - 2000 ng/mL; 50 - 1000 ng/mL | [5][6][7][9] |

| Correlation Coeff. (r²) | ≥ 0.99 | [5][7][12][13] |

| Lower Limit of Quant. (LLOQ) | 0.3 - 20 ng/mL | [6][7] |

| Intra-day Precision (%CV) | ≤ 6.0% | [6] |

| Inter-day Precision (%CV) | ≤ 5.2% | [6] |

| Accuracy (% Recovery) | 86 - 105%; 91.0 - 97.7% | [5][6] |

| Stability in Plasma (-80°C) | At least 1-3 months | [9][11] |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of gefitinib in human plasma. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers and clinicians. Proper method validation is essential to ensure data quality. The application of this method can aid in personalizing gefitinib therapy, thereby improving patient outcomes in the treatment of NSCLC.[14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 10. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application of O-Desmethyl Gefitinib-d6 in Drug Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O-Desmethyl gefitinib-d6 as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies of gefitinib. Detailed protocols for its use as an internal standard in quantitative bioanalysis and for in vitro metabolic profiling are provided.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The metabolism of gefitinib is a key determinant of its efficacy and safety profile. Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role and CYP2D6 contributing significantly to the formation of its major active metabolite, O-Desmethyl gefitinib (M523595).[1][2][3] O-Desmethyl gefitinib itself is an active metabolite, exhibiting inhibitory effects on EGFR tyrosine kinase similar to the parent drug.[4][5]

The formation of O-Desmethyl gefitinib is predominantly mediated by CYP2D6.[1][6] Given the polymorphic nature of the CYP2D6 enzyme, the rate of formation of this active metabolite can vary significantly among individuals, impacting the overall pharmacokinetic and pharmacodynamic profile of gefitinib.

This compound is a deuterium-labeled stable isotope of the O-Desmethyl gefitinib metabolite. Its key application in drug metabolism research is as an internal standard for the accurate and precise quantification of O-Desmethyl gefitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.[7][8]

Data Presentation

Table 1: Physicochemical Properties of Gefitinib and its Metabolite

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Gefitinib | C22H24ClFN4O3 | 446.90 |

| O-Desmethyl gefitinib | C21H22ClFN4O3 | 432.88[9][10] |

| This compound | C21H16D6ClFN4O3 | 438.92 |

Table 2: Pharmacokinetic Parameters of Gefitinib and O-Desmethyl Gefitinib